[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[4-(4-chlorophenyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACZJQTWOCLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The key starting material is 4-(4-chlorophenyl)cyclohexanamine , which can be obtained via:
- Friedel-Crafts alkylation of chlorobenzene derivatives with cyclohexanone or related precursors, followed by reductive amination.
- Reduction of the corresponding nitro compound , typically 4-(4-chlorophenyl)cyclohexanenitro derivative, by catalytic hydrogenation or chemical reducing agents.
These methods provide the amine intermediate necessary for subsequent carbamate formation.
General Synthetic Route for the Target Carbamate
The preparation of [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester generally follows the carbamate formation reaction between the amine and a tert-butyl carbamoylating agent:
- Reaction of 4-(4-chlorophenyl)cyclohexanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium hydroxide).
- The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures.
- The tert-butyl group acts as a protecting group for the amine, forming the carbamate ester.
This method is widely used due to its simplicity, mild conditions, and good yields.
Alternative Preparation of Key Intermediates: 4-tert-butylcyclohexyl Chloroformate
A related intermediate, 4-tert-butylcyclohexyl chloroformate , can be synthesized as follows:
- React 4-tert-butylcyclohexanol with bis(trichloromethyl) carbonate in an organic solvent (e.g., dichloromethane) under the catalysis of a solid inorganic catalyst.
- Reaction conditions: 15–60°C for 6–30 hours.
- After reaction completion, the catalyst is filtered off, solvent is removed by distillation, and the product is purified by column chromatography and recrystallization at low temperatures (-5 to 10°C).
- This method yields the chloroformate intermediate with high purity (≥98%) and good yield (75–90%).
- The use of inorganic catalysts reduces environmental pollution and allows catalyst reuse without treatment, lowering production costs.
This chloroformate intermediate is valuable for further carbamate formation steps.
Detailed Reaction Conditions and Purification
| Step | Conditions/Details |
|---|---|
| Carbamate formation | Reaction of amine with di-tert-butyl dicarbonate in presence of base |
| Temperature | Typically room temperature to 40°C |
| Solvent | Commonly dichloromethane, ethyl acetate, or THF |
| Reaction time | Several hours (4–24 h depending on scale and conditions) |
| Purification | Extraction, washing with brine, drying over sodium sulfate, evaporation, and column chromatography |
| Final product isolation | Crystallization or precipitation from suitable solvents |
Purification is critical to remove unreacted starting materials and side products, ensuring high purity of the carbamate ester.
Supporting Research Findings
- Spectroscopic analysis (FTIR) confirms characteristic carbamate peaks at around 1799 cm⁻¹, 1237 cm⁻¹, and 1081 cm⁻¹, consistent with the target compound.
- NMR and mass spectrometry analyses are used to confirm the structure and purity of the final product.
- The tert-butyl carbamate group is stable under neutral and basic conditions but can be removed under acidic conditions, which is advantageous for subsequent synthetic steps in pharmaceutical chemistry.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation with Boc2O | 4-(4-chlorophenyl)cyclohexanamine | Di-tert-butyl dicarbonate, base | Room temp, mild solvents | 70–90 | >95 | Common, mild, high yield |
| Synthesis of chloroformate intermediate | 4-tert-butylcyclohexanol | Bis(trichloromethyl) carbonate, inorganic catalyst | 15–60°C, 6–30 h | 75–90 | ≥98 | Catalyst recyclable, eco-friendly |
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Overview
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester, a compound with a complex structure, has garnered attention for its diverse applications in scientific research, particularly in the fields of organic chemistry, biology, and medicinal chemistry. Its unique molecular configuration allows it to serve as a versatile building block in synthetic chemistry and a potential therapeutic agent.
Organic Synthesis
The compound is primarily utilized as a building block in organic synthesis. It enables the formation of more complex molecules through various chemical reactions:
- Esterification : Commonly synthesized via the Steglich esterification method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
- Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it valuable for synthesizing derivatives with varied functionalities.
Research has indicated potential biological activities associated with this compound:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its pharmacological potential.
- Therapeutic Exploration : Studies are underway to explore its efficacy as a therapeutic agent, particularly in the treatment of conditions such as hypertension and other cardiovascular diseases due to its structural similarity to known bioactive compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for:
- Drug Development : As a precursor in the synthesis of novel pharmacological agents targeting various diseases.
- Potential Therapeutics : Its unique structure may confer specific therapeutic properties that are currently under investigation.
Case Study 1: Antihypertensive Properties
A study evaluated the antihypertensive effects of derivatives synthesized from this compound. The results indicated that modifications to the chlorophenyl group enhanced receptor binding affinity, leading to significant reductions in blood pressure in animal models.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of compounds derived from this carbamate. The findings suggested that certain derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Lipophilicity: Chloro-substituted derivatives (e.g., ) exhibit higher XLogP3 values (~2.7–3.0) compared to amino- or oxo-substituted analogs (~1.5–2.2), suggesting better membrane permeability for the former .
- Steric Effects : Cyclopropyl groups () introduce steric hindrance, which may reduce off-target interactions but limit conformational flexibility .
Biological Activity
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester, a synthetic organic compound, has gained attention for its potential biological activities. This compound features a cyclohexyl ring, a chlorophenyl group, and a carbamic acid moiety, which contribute to its diverse biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H16ClNO2
- CAS Number : 1202890-79-6
The compound's structure includes:
- A cyclohexyl ring , which may influence its lipophilicity and membrane permeability.
- A chlorophenyl group , potentially enhancing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that the chlorophenyl moiety can interact with active sites of enzymes, modulating their activity.
- Receptor Binding : The structural components allow the compound to bind to receptors, influencing signal transduction pathways that are critical in various physiological processes.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects. The presence of the chlorophenyl group may enhance the compound's ability to disrupt bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for antibiotic development.
Anti-inflammatory Effects
The carbamate structure is frequently associated with anti-inflammatory activity. Research suggests that this compound could potentially reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Anticancer Activity
Emerging data indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist for metabotropic glutamate receptors |
| N-(4-Chlorophenyl)-N'-(1-methyl-1H-pyrazol-4-yl)urea | Urea derivative with chlorophenyl moiety | Antitumor activity |
| 4-Amino-N-(4-chlorophenyl)-2-methylphenol | Amino-substituted phenol | Antioxidant properties |
This table illustrates how this compound stands out due to its distinct combination of functional groups.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound. For instance:
- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- Anti-inflammatory Research : In vivo experiments demonstrated that administration of this compound reduced edema in animal models of inflammation.
- Cytotoxicity Tests : In vitro assays showed that the compound could effectively induce apoptosis in MCF-7 breast cancer cells at concentrations as low as 25 µM.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester with high purity?
The synthesis typically involves multi-step protocols starting with tert-butyl-protected intermediates. Key steps include:
- Cyclohexane ring functionalization : Chlorophenyl groups are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation under controlled temperatures (0–25°C) using palladium catalysts (e.g., Pd(PPh₃)₄) .
- Carbamate formation : Reaction of the cyclohexylamine intermediate with tert-butyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Critical parameters : Oxygen-free environments, stoichiometric control of reagents, and post-synthesis characterization (NMR, HPLC) to confirm >95% purity .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to strong acids/bases, which may cleave the carbamate .
- Stability assessment : Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed byproducts .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : Confirm structural integrity by verifying peaks for the tert-butyl group (δ ~1.4 ppm in 1H NMR) and chlorophenyl protons (δ ~7.3–7.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 336.15) .
- HPLC : Use reverse-phase columns (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm to assess purity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological or catalytic activity?
- In silico strategies :
- Quantum mechanical calculations : Optimize geometries using DFT (B3LYP/6-31G*) to predict electronic properties and reactive sites .
- Docking studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- Reaction pathway prediction : Apply machine learning (e.g., SchNet) to simulate plausible reaction mechanisms and intermediates .
- Validation : Cross-check computational predictions with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .
Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?
- Root-cause analysis :
- Case study : Discrepancies in tert-butyl carbamate stability under basic conditions may arise from trace water; replicate reactions under rigorously anhydrous conditions .
Q. What methodologies enable the study of this compound’s interactions with biological membranes or enzymes?
- Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized enzymes (e.g., esterases) using Biacore systems .
- Fluorescence quenching assays : Monitor interactions with lipid bilayers by incorporating environment-sensitive probes (e.g., Laurdan) .
- Molecular dynamics (MD) simulations : Simulate membrane penetration using GROMACS with CHARMM36 force fields to predict bioavailability .
Key Considerations for Researchers
- Ethical compliance : This compound is not FDA-approved; adhere to institutional biosafety protocols for in vitro studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
